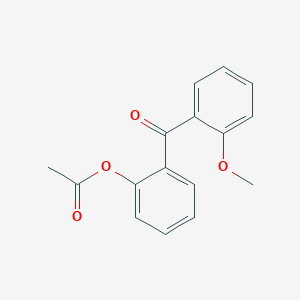

2-Acetoxy-2'-methoxybenzophenone

Description

Contextualization within Acetoxy and Methoxy-Substituted Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. The presence of acetoxy (-OCOCH₃) and methoxy (B1213986) (-OCH₃) functional groups on the phenyl rings of the benzophenone scaffold, as in 2-Acetoxy-2'-methoxybenzophenone, significantly influences the molecule's electronic properties, reactivity, and potential applications. The methoxy group, being an electron-donating group, can affect the photophysical properties of the benzophenone core, which is renowned for its use in photochemistry and as a photosensitizer. The acetoxy group, an ester, introduces a potential site for characteristic reactions such as hydrolysis and, notably, the photo-Fries rearrangement.

The specific placement of these substituents at the ortho positions (2 and 2') suggests steric interactions that can influence the conformation of the molecule, affecting the dihedral angle between the phenyl rings and, consequently, its electronic and photochemical behavior. Research on related substituted benzophenones provides a framework for understanding the potential chemical and physical properties of this compound.

Historical Overview of Relevant Research Trajectories

The study of benzophenones has a rich history, with early investigations focusing on their synthesis and basic reactivity. A significant area of research that is particularly relevant to this compound is the photo-Fries rearrangement . This photochemical reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone upon exposure to ultraviolet light.

A pivotal study by M.R. Diaz-Mondejar and Miguel A. Miranda explored the photo-Fries rearrangement of a structurally similar compound, p-methoxyphenyl o-acetoxybenzoate. nih.gov Irradiation of this compound led to the formation of 2'-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield. nih.gov This research demonstrates that the acetoxy group on a phenyl ring attached to a benzoyl moiety can undergo a light-induced migration to the benzoyl-bearing ring, yielding a hydroxylated benzophenone derivative. nih.gov This established reaction pathway provides a strong precedent for the expected photochemical behavior of this compound.

Significance and Scope of Current Academic Inquiry

While dedicated studies on this compound are not widely documented, its structure suggests several avenues for contemporary academic investigation. The primary area of interest would be its own susceptibility to the photo-Fries rearrangement. Understanding the regioselectivity and efficiency of this rearrangement for the ortho, ortho' substituted pattern would be a valuable contribution to the field of organic photochemistry.

Furthermore, the potential products of such a rearrangement, which would be hydroxylated and methoxylated benzophenones, are of interest in medicinal chemistry. Hydroxybenzophenones are known for their ultraviolet (UV) absorbing properties and are used in sunscreens and as photostabilizers in polymers. The specific substitution pattern resulting from the rearrangement of this compound could lead to novel compounds with unique UV-filtering capabilities or other biological activities.

Interactive Data Tables

Below are tables detailing the properties of this compound and related compounds mentioned in this article, as well as a summary of a key photochemical reaction.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | [2-(2-methoxybenzoyl)phenyl] acetate (B1210297) |

| CAS Number | 890098-81-4 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

Table 2: Key Photochemical Reaction of a Related Compound

| Reactant | Product | Reaction Type | Reference |

| p-Methoxyphenyl o-acetoxybenzoate | 2'-Acetoxy-2-hydroxy-5-methoxybenzophenone | Photo-Fries Rearrangement | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[2-(2-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-10-6-4-8-13(15)16(18)12-7-3-5-9-14(12)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFKJLXHNOHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641550 | |

| Record name | 2-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-81-4 | |

| Record name | 2-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetoxy 2 Methoxybenzophenone

Strategies for De Novo Synthesis

The de novo synthesis of 2-acetoxy-2'-methoxybenzophenone can be approached through several established methodologies in organic synthesis. These strategies typically involve the construction of the core benzophenone (B1666685) skeleton followed by the introduction or modification of the acetoxy and methoxy (B1213986) functional groups.

Friedel-Crafts Acylation Approaches

A primary and classical method for the synthesis of the benzophenone core is the Friedel-Crafts acylation. study.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

For the synthesis of the precursor to this compound, which is 2-hydroxy-2'-methoxybenzophenone, a plausible Friedel-Crafts acylation would involve the reaction of 2-methoxyphenol with 2-methoxybenzoyl chloride. The reaction is generally catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Reaction Scheme:

An alternative Friedel-Crafts approach could involve the acylation of a protected phenol, which would be deprotected in a subsequent step. The choice of reactants and catalysts is crucial to control the regioselectivity of the acylation and to avoid unwanted side reactions.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-methoxyphenol | 2-methoxybenzoyl chloride | AlCl₃ | 2-hydroxy-2'-methoxybenzophenone |

| Anisole | 2-acetoxybenzoyl chloride | AlCl₃ | This compound |

Esterification and Etherification Reactions (e.g., Acetylation, Methylation)

Esterification and etherification reactions are key steps in the synthesis of this compound, allowing for the introduction of the acetoxy and methoxy groups.

Acetylation: The final step to obtain this compound is the acetylation of the hydroxyl group of 2-hydroxy-2'-methoxybenzophenone. This can be readily achieved by treating the phenolic precursor with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine.

Methylation: The methoxy group is typically introduced at an earlier stage of the synthesis. For instance, a dihydroxybenzophenone precursor, such as 2,2'-dihydroxybenzophenone, could be selectively monomethylated to yield 2-hydroxy-2'-methoxybenzophenone. This selective methylation can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a suitable base. google.compatsnap.com The selectivity for monomethylation over dimethylation can often be controlled by stoichiometric control of the methylating agent.

| Precursor | Reagent | Reaction Type | Product |

| 2-hydroxy-2'-methoxybenzophenone | Acetic anhydride/Pyridine | Acetylation | This compound |

| 2,2'-dihydroxybenzophenone | Dimethyl sulfate/K₂CO₃ | Methylation | 2-hydroxy-2'-methoxybenzophenone |

Advanced Coupling Reactions

Modern synthetic chemistry offers powerful cross-coupling reactions that can be employed for the construction of the benzophenone skeleton, often providing milder reaction conditions and greater functional group tolerance compared to classical methods.

One such approach is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction could involve the coupling of an aryl boronic acid with an aryl halide. For instance, 2-methoxyphenylboronic acid could be coupled with 2-acetoxybromobenzene in the presence of a palladium catalyst and a base to form the carbon-carbon bond of the benzophenone core. Subsequent oxidation of the resulting biaryl would be necessary to form the ketone.

Another powerful method is the Buchwald-Hartwig amination, which is used for C-N bond formation but related palladium-catalyzed coupling reactions can be adapted for C-C bond formation to construct the benzophenone scaffold. semanticscholar.org These advanced methods are particularly useful for the synthesis of highly substituted and complex benzophenones. thieme-connect.denih.gov

Total Synthesis Methodologies

A total synthesis of this compound would be a multi-step process beginning from simple, commercially available starting materials. A convergent synthesis approach is often preferred for efficiency.

A plausible total synthesis could be outlined as follows:

Synthesis of Precursors: Preparation of 2-methoxyphenol and 2-methoxybenzoyl chloride from simpler precursors like phenol and salicylic acid, respectively.

Friedel-Crafts Acylation: Reaction of 2-methoxyphenol with 2-methoxybenzoyl chloride to form 2-hydroxy-2'-methoxybenzophenone.

Acetylation: Esterification of the hydroxyl group of 2-hydroxy-2'-methoxybenzophenone with acetic anhydride to yield the final product, this compound.

Alternatively, an approach utilizing advanced coupling reactions could be employed for the key bond-forming step to construct the benzophenone core, followed by functional group interconversions to arrive at the target molecule.

Derivatization and Functionalization Pathways

Once synthesized, this compound can serve as a substrate for further chemical transformations, allowing for the exploration of its chemical space and the synthesis of related derivatives.

Selective Acetylation and Deacetylation Reactions

The acetoxy group in this compound is a key functional handle for derivatization.

Selective Deacetylation: The most direct derivatization is the selective deacetylation of the acetoxy group to regenerate the parent phenol, 2-hydroxy-2'-methoxybenzophenone. This hydrolysis can be readily achieved under basic conditions, for example, using sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol (B145695). Acid-catalyzed hydrolysis is also possible. The ability to selectively remove the acetyl group allows for its use as a protecting group for the phenolic hydroxyl during other synthetic transformations on the molecule. The principles of regioselective deacetylation, often employed in carbohydrate and nucleoside chemistry, can be applied here to ensure that only the desired acetyl group is removed if other ester functionalities were present. nih.govresearchgate.net

| Substrate | Reagent/Conditions | Reaction Type | Product |

| This compound | NaOH, Methanol/Water | Deacetylation | 2-hydroxy-2'-methoxybenzophenone |

| 2-hydroxy-2'-methoxybenzophenone | Acetic Anhydride, Pyridine | Acetylation | This compound |

This reversible transformation between the acetylated and hydroxylated forms of the benzophenone highlights the utility of the acetoxy group in synthetic strategies involving this class of compounds.

Alkylation and Arylation Strategies

Alkylation is a fundamental strategy for introducing alkyl groups onto the benzophenone structure. In the context of this compound, the methoxy group (-OCH₃) is the result of a methylation reaction, a specific type of alkylation. This transformation is typically carried out on a precursor molecule containing a hydroxyl group.

Research into the synthesis of related methoxybenzophenones, such as 2-hydroxy-4-methoxybenzophenone, provides a model for this process. A common method involves the selective methylation of a dihydroxybenzophenone precursor using a methyl halide (like methyl chloride or methyl bromide) in the presence of a base and a phase transfer catalyst. google.com This approach allows for the targeted addition of a methyl group to one of the hydroxyl functions. The base, typically an alkali hydroxide or carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then reacts with the methylating agent.

Table 1: Representative Conditions for Methylation in Benzophenone Synthesis

| Parameter | Details | Source |

|---|---|---|

| Precursor | 2,4-dihydroxybenzophenone | google.com |

| Methylating Agent | Methyl Halide (e.g., CH₃Cl, CH₃Br) | google.com |

| Base | Alkali Liquor (e.g., NaOH, K₂CO₃) | google.com |

| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride) | google.com |

| Solvent | Toluene, Xylene, Chlorobenzene | google.com |

| Temperature | 60-140 °C | google.com |

While arylation strategies are less commonly detailed for this specific molecule, they would generally involve cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach additional aryl moieties to the benzophenone core, should further structural complexity be required.

Introduction of Complementary Functional Groups

The introduction of the acetoxy group (-OCOCH₃) is a critical step in the synthesis of this compound. This functional group is typically installed by the acetylation of its corresponding precursor, 2-hydroxy-2'-methoxybenzophenone.

This transformation is a standard esterification reaction. It can be achieved by treating the hydroxybenzophenone with an acetylating agent. Common reagents for this purpose include:

Acetic Anhydride ((CH₃CO)₂O): Often used with a catalytic amount of acid (like sulfuric acid) or a base (like pyridine or sodium acetate) to accelerate the reaction.

Acetyl Chloride (CH₃COCl): A more reactive agent, typically used in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.

The presence of the methoxy and the target hydroxyl group on the benzophenone rings influences the reactivity. These groups are generally electron-donating, which can activate the aromatic rings towards electrophilic substitution, a consideration if other functional groups were to be introduced directly onto the rings. ashp.org The acetoxy group itself is a key functional moiety, modifying the electronic and steric properties of the parent hydroxy compound.

Catalytic and Reaction Condition Optimization

Optimizing reaction conditions and selecting appropriate catalysts are paramount for achieving high yield, selectivity, and efficiency in the synthesis of this compound and its precursors.

Role of Homogeneous and Heterogeneous Catalysts

Both homogeneous and heterogeneous catalysts play potential roles in the synthesis of the benzophenone skeleton.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. A primary example is the use of Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), in Friedel-Crafts acylation reactions to form the benzophenone core. google.com In this reaction, an acyl chloride or anhydride reacts with an aromatic ring in the presence of the Lewis acid catalyst to form the ketone. google.com While effective, a key drawback is that these catalysts are often required in stoichiometric amounts and can be difficult to separate from the product mixture.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which greatly simplifies their removal and recycling. While specific applications in the synthesis of this compound are not extensively documented, solid acid catalysts (e.g., zeolites, acid-treated clays) are being explored as recyclable and more environmentally benign alternatives to Lewis acids for Friedel-Crafts reactions. Their primary advantages include enhanced stability, ease of separation, and potential for use in continuous flow processes.

Table 2: Comparison of Catalyst Types in Benzophenone Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | AlCl₃, ZnCl₂, BF₃ google.com | High activity and selectivity | Difficult to separate and recycle, often corrosive google.com |

| Heterogeneous | Zeolites, Solid Acids | Easy to separate and recycle, stable | Potentially lower activity, mass transfer limitations |

Phase Transfer Catalysis in Synthesis

Phase Transfer Catalysis (PTC) is a highly effective methodology for reactions involving reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). ptfarm.pl This technique is particularly relevant for the alkylation step in the synthesis of methoxybenzophenones. google.com

In this system, a phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide or a polyether like PEG-400, facilitates the transfer of a reactant (e.g., a phenoxide anion) from the aqueous phase into the organic phase. google.comcrdeepjournal.org Once in the organic phase, the anion can react with the organic-soluble substrate (e.g., a methyl halide). crdeepjournal.org

The major advantages of using PTC include:

Elimination of the need for expensive, anhydrous, or hazardous solvents. ptfarm.pl

Use of inexpensive and safer bases like sodium hydroxide or potassium carbonate. ptfarm.pl

Increased reaction rates and higher product yields. crdeepjournal.org

Generation of minimal waste, often just salt and water, aligning with green chemistry principles. google.com

Table 3: Components of a PTC System for Benzophenone Methylation

| Component | Example | Function | Source |

|---|---|---|---|

| Organic Phase | Dihydroxybenzophenone in Toluene | Contains the organic substrate | google.com |

| Aqueous Phase | NaOH or K₂CO₃ solution | Source of base to generate the anion | google.com |

| Reactant | Methyl Chloride | Alkylating agent | google.com |

| PTC Catalyst | Tetrabutylammonium Chloride | Transports anion to the organic phase | google.com |

Solvent Effects and Temperature Control on Reaction Yields and Selectivity

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the outcome of the synthesis.

Solvent Effects: The solvent must be chosen to ensure adequate solubility of the reactants and compatibility with the reaction conditions. In the synthesis of methoxybenzophenones via PTC, solvents such as toluene, xylene, and chlorobenzene are commonly used. google.com The polarity and boiling point of the solvent can affect the reaction rate and, in some cases, the selectivity of the reaction, particularly if multiple reaction sites are available.

Temperature Control: Temperature has a direct impact on the reaction kinetics. For the methylation of hydroxybenzophenones, reaction temperatures are often maintained between 60 °C and 140 °C. google.com Higher temperatures generally lead to faster reaction rates, reducing the required reaction time. However, excessive temperatures can promote the formation of undesired byproducts or cause decomposition of reactants or products. Therefore, careful optimization and precise control of the temperature are necessary to maximize the yield of the desired product while minimizing side reactions.

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact and improve safety and efficiency. mdpi.com Key considerations include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste is a primary goal. The use of PTC, for instance, is advantageous as its byproducts are often limited to inorganic salts and water, which are easily managed. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic approaches, which use small amounts of a substance to facilitate a reaction, are inherently more atom-economical than using stoichiometric reagents.

Use of Safer Chemicals: Whenever practicable, synthetic methods should use and generate substances that possess little or no toxicity. A notable example is the replacement of highly toxic dimethyl sulfate with less hazardous methyl halides for methylation reactions. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. However, when heating is necessary, as in the methylation step (60-140 °C), optimizing the reaction to proceed at the lowest possible temperature for the shortest time can significantly reduce energy consumption. google.com The use of efficient heating methods, such as microwave irradiation, is another green chemistry approach. mdpi.com

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Structural Elucidation and Stereochemical Investigations

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for the unambiguous characterization of 2-acetoxy-2'-methoxybenzophenone, enabling the precise assignment of its atomic connectivity and the study of subtle intramolecular interactions.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A full suite of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals in this compound.

In the ¹H NMR spectrum, the protons of the two aromatic rings would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) protons would be observed as a sharp singlet around δ 3.7 ppm, while the acetyl protons would also present as a singlet, likely in the region of δ 2.1-2.3 ppm.

The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. The carbonyl carbon of the benzophenone (B1666685) moiety is expected to resonate at a downfield chemical shift, typically in the range of δ 195-198 ppm. rsc.org The carbonyl carbon of the acetoxy group would appear around δ 168-170 ppm. The methoxy carbon would have a characteristic chemical shift near δ 55-56 ppm. rsc.org The chemical shifts of the aromatic carbons would be influenced by the positions of the acetoxy and methoxy substituents.

Predicted ¹³C NMR Chemical Shifts for the Methoxy-Substituted Ring of this compound (based on 2-Methoxybenzophenone data) rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~196.5 |

| C2' (C-OCH₃) | ~157.4 |

| C1' | ~129.8 |

| C6' | ~133.0 |

| C4' | ~131.9 |

| C3' | ~120.5 |

| C5' | ~128.2 |

| OCH₃ | ~55.6 |

| Cipso (unsubstituted ring) | ~137.8 |

| Cortho (unsubstituted ring) | ~129.6 |

| Cmeta (unsubstituted ring) | ~128.9 |

| Cpara (unsubstituted ring) | ~111.5 |

Note: These are predicted values based on a related compound and will vary in the actual spectrum of this compound.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC would be used to correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the aromatic rings.

HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity between the carbonyl group and the two aromatic rings, as well as for confirming the positions of the acetoxy and methoxy substituents. For instance, HMBC correlations would be expected from the protons on one ring to the carbonyl carbon, and from the methoxy protons to the C2' carbon. Detailed 1D and 2D NMR analyses have been successfully applied to elucidate the structures of complex benzophenone-related products. researchgate.net

The chemical shifts of protons in aromatic molecules can be significantly influenced by the solvent used for the NMR experiment, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). acs.orgcdnsciencepub.comnanalysis.com Changing the solvent from a non-polar one (like CDCl₃) to an aromatic one (like C₆D₆) can cause differential shifts in the proton resonances due to specific solute-solvent interactions.

For this compound, protons located on the side of the molecule that preferentially interacts with the aromatic solvent will experience a greater upfield shift. This effect can be used to probe the stereochemistry and conformation of the molecule in solution. modgraph.co.uk The extent of the solvent-induced shift for different protons can provide valuable information about their spatial proximity to the polar functional groups (carbonyl, acetoxy, and methoxy).

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

The IR spectrum of this compound is expected to show two distinct carbonyl stretching (νC=O) bands. One band, corresponding to the benzophenone ketone, would appear in the region of 1650-1680 cm⁻¹, characteristic of diaryl ketones. spcmc.ac.inresearchgate.net The other, from the acetoxy group, would be observed at a higher frequency, typically in the range of 1760-1770 cm⁻¹. The exact positions of these bands are sensitive to the electronic effects of the substituents on the aromatic rings. tandfonline.comtandfonline.comresearchgate.netpg.edu.pl

A phenomenon known as Fermi resonance can sometimes be observed in the IR and Raman spectra of ketones. wikipedia.orglibretexts.orgyoutube.comslideshare.net This occurs when a fundamental vibrational mode has a similar energy to an overtone or combination band of the same symmetry. In ketones, the carbonyl stretching vibration can interact with an overtone of a lower frequency vibration, leading to a splitting of the carbonyl band into a doublet. wikipedia.org The presence and magnitude of Fermi resonance in the spectrum of this compound would provide further subtle details about its vibrational and electronic structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis[6],

Vibrational Band Assignments and Conformational Implications

A definitive experimental vibrational spectrum (FT-IR, Raman) for this compound is not readily found in the surveyed literature. However, a predictive analysis based on the functional groups present in the molecule and data from similar compounds allows for the assignment of characteristic vibrational bands. The structure contains a diaryl ketone, an ester (acetate), and an ether (methoxy), each with distinct vibrational signatures.

Key functional group vibrations would include the C=O stretching of the ester and the ketone, C-O stretching of the ester and ether, and aromatic C=C stretching. The conformational flexibility of the molecule, particularly the rotation around the two phenyl-carbonyl bonds, would influence the vibrational spectrum. This rotation creates different conformers, which could lead to a broadening of spectral bands. Detailed studies on related compounds like 2-Hydroxy-4-Methoxybenzophenone have utilized normal coordinate analysis (NCA) and scaled quantum mechanical force field (SQMFF) methodology to assign vibrational frequencies. nih.gov For instance, the C-O stretching vibration in the methoxy group of a related molecule was identified as an intense band around 1250 cm⁻¹ in both FTIR and Raman spectra. nih.gov

Table 1: Predicted Vibrational Band Assignments for this compound

| Predicted Frequency Range (cm⁻¹) | Assignment | Functional Group |

| 1765 - 1775 | ν(C=O) | Acetoxy Ester |

| 1660 - 1670 | ν(C=O) | Benzophenone Ketone |

| 1590 - 1600 | ν(C=C) | Aromatic Rings |

| 1280 - 1300 | ν(C-O) asym. | Methoxy Group |

| 1200 - 1240 | ν(C-O) asym. | Acetoxy Group |

| 1020 - 1050 | ν(C-O) sym. | Methoxy & Acetoxy |

| 2950 - 3000 | ν(C-H) | Methyl Group |

| 3000 - 3100 | ν(C-H) | Aromatic Rings |

| This table represents predicted values based on standard group frequencies and data from related compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption data for this compound is not publicly documented. Nevertheless, its electronic spectrum is expected to be dominated by the benzophenone chromophore. Molecules containing a benzophenone core exhibit characteristic electronic transitions when they absorb UV light. nih.gov These transitions involve promoting electrons from lower energy molecular orbitals to higher energy ones. nih.gov

The two primary transitions for a ketone like benzophenone are:

n → π* transition : An electron from a non-bonding orbital (n) on the carbonyl oxygen is excited to an anti-bonding π* orbital of the carbonyl group. This transition is typically of lower energy (longer wavelength) and lower intensity. For related ketones, this absorption (λmax) often appears around 280-290 nm. miamioh.edu

π → π* transition : An electron from a bonding π orbital, primarily associated with the aromatic rings and the carbonyl group, is excited to an anti-bonding π* orbital. This transition is of higher energy (shorter wavelength) and much higher intensity.

The acetoxy and methoxy groups act as auxochromes, which can modify the absorption characteristics (both wavelength and intensity) of the primary benzophenone chromophore. Related compounds such as 2-hydroxy-4-methoxybenzophenone are used as UV filters precisely because of their strong absorption in the UV range. nih.govnih.gov

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λmax (nm) | Chromophore |

| π → π | ~250 - 270 | Conjugated Aromatic System |

| n → π | ~330 - 350 | Carbonyl Group |

| This table represents predicted absorption maxima based on the electronic properties of the benzophenone chromophore and its substituents. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

While an experimental mass spectrum for this compound is not available, its molecular formula, C₁₆H₁₄O₄, gives a calculated exact mass that can be confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern under electron impact (EI) ionization can be predicted based on the fragmentation rules for ketones, esters, and aromatic ethers. miamioh.edulibretexts.org

The molecular ion peak (M⁺˙) would be observed at m/z 270. The fragmentation is expected to proceed via several key pathways, including α-cleavage at the carbonyl group and loss of the stable acetyl or acetoxy groups. A common fragmentation pathway for benzophenones involves the formation of a stable benzoyl cation. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Ion Structure/Fragment Lost | Fragmentation Pathway |

| 270 | [C₁₆H₁₄O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 228 | [M - C₂H₂O]⁺˙ | Loss of ketene (B1206846) from acetoxy group |

| 213 | [M - C₂H₃O₂]⁺˙ or [M - OCOCH₃]⁺˙ | Loss of acetoxy radical |

| 135 | [C₈H₇O₂]⁺ | Formation of methoxybenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | Formation of acetoxyphenyl cation |

| 105 | [C₇H₅O]⁺ | Formation of benzoyl cation (from subsequent fragmentation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| This table outlines plausible fragmentation pathways and is not based on experimental data. |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical studies)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals or paramagnetic metal ions. As this compound is a diamagnetic molecule with all electrons paired in its ground state, it is EPR-silent.

This technique would only become applicable if the compound were converted into a radical species. For instance, benzophenones can be reduced to form a ketyl radical anion. However, no EPR studies involving radical forms of this compound have been reported in the reviewed scientific literature.

X-ray Crystallographic Analysis

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, experimental determination of its solid-state molecular structure, including absolute and relative stereochemistry, has not been documented.

If such a study were performed, it would provide definitive proof of the three-dimensional arrangement of the atoms. This would include precise bond lengths, bond angles, and, most importantly, the torsion angles that define the molecule's conformation. For benzophenone derivatives, key parameters include the dihedral angles between the plane of the central carbonyl group and the planes of the two aromatic rings. These angles are crucial for understanding the steric and electronic interactions within the molecule.

Crystal Packing and Intermolecular Distances

Without a crystal structure, a definitive analysis of the crystal packing and intermolecular interactions is not possible. However, based on the molecular structure, one can predict the types of non-covalent interactions that would govern its assembly in the solid state.

It is likely that the crystal packing would be dominated by van der Waals forces and weak C-H···O hydrogen bonds. The carbonyl oxygen of both the ketone and the ester group, along with the ether oxygen, could act as hydrogen bond acceptors. The aromatic and methyl C-H groups could serve as donors. These interactions would link the molecules into a three-dimensional supramolecular architecture. The specific arrangement would determine the crystal's density and other macroscopic properties.

Conformational Preferences in the Solid State

The precise three-dimensional arrangement of this compound in the solid state has not been empirically determined through single-crystal X-ray diffraction studies to date. Consequently, a definitive analysis of its crystal packing and the specific intramolecular interactions that govern its solid-state conformation remains to be elucidated. However, a robust understanding of its likely conformational preferences can be inferred from extensive crystallographic studies on a variety of substituted benzophenones. researchgate.netnih.gov

The conformational flexibility of benzophenone and its derivatives is primarily dictated by the degree of twist of the two phenyl rings relative to the plane of the central carbonyl group. These rotations, described by torsion angles, are a consequence of minimizing steric hindrance between the ortho substituents and the carbonyl oxygen, as well as between the ortho hydrogen atoms on the two rings. researchgate.net In the absence of ortho substituents, benzophenone itself adopts a twisted conformation in the solid state, with the phenyl rings being rotated out of the plane of the carbonyl group.

For this compound, the presence of substituents at the 2 and 2' positions introduces significant steric and electronic effects that would be expected to dominate its conformational behavior. The acetoxy group (-OAc) and the methoxy group (-OCH₃) are both relatively bulky and will create steric repulsion with the carbonyl group and with each other. This steric clash is expected to force the phenyl rings to adopt a more pronounced twisted conformation compared to unsubstituted benzophenone.

Studies on other ortho-substituted benzophenones have shown that the magnitude of the dihedral angles between the phenyl rings and the carbonyl plane is highly dependent on the nature and size of the ortho substituents. nih.gov For instance, in 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677), the presence of intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen leads to a smaller twist angle of 37.85(5)°. nih.gov In contrast, the introduction of bulkier and non-hydrogen bonding groups at the ortho and ortho' positions generally leads to larger twist angles to alleviate steric strain. For example, 2-amino-2',5-dichlorobenzophenone (B23164) exhibits a large ring twist of 83.72(6)°. nih.gov

Given the presence of an acetoxy group at the 2-position and a methoxy group at the 2'-position in the target molecule, it is reasonable to predict a conformation where both phenyl rings are significantly twisted out of the plane of the central ketone. The acetoxy group, with its own internal rotational freedom, and the methoxy group will likely orient themselves to minimize steric interactions. It is plausible that the molecule will adopt a conformation where the two ortho substituents are positioned away from each other in a pseudo-trans arrangement with respect to the central C-C=O-C bond framework to minimize steric repulsion.

To illustrate the range of conformational possibilities based on substitution patterns in related molecules, the following table presents crystallographic data for several substituted benzophenones.

| Compound Name | Ring Twist Angle (°) | Reference |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 37.85(5) | nih.gov |

| 4,4'-Bis(diethylamino)benzophenone | 49.83(5) | nih.gov |

| 3,4-Dihydroxybenzophenone | 49.84(5) | nih.gov |

| 3-Hydroxybenzophenone | 51.61(5) | nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | 64.66(8) | nih.gov |

| 2-Amino-2',5-dichlorobenzophenone | 83.72(6) | nih.gov |

This table is provided for illustrative purposes to show the effect of substitution on the conformation of benzophenones. The data does not represent the specific compound this compound.

Ultimately, the precise conformational parameters of this compound in the solid state await experimental determination through X-ray crystallographic analysis. Such a study would provide definitive values for the torsion angles of the phenyl rings, the orientation of the substituent groups, and insights into the intermolecular forces that dictate the crystal lattice.

Conformational Analysis and Molecular Dynamics

Conformational Isomerism and Energy Landscapes

In substituted benzophenones, the phenyl rings are typically twisted out of the plane of the carbonyl group to alleviate steric hindrance between the ortho substituents and the carbonyl oxygen, as well as between the ortho hydrogens on the two rings. For 2,2'-disubstituted benzophenones, this twist is particularly pronounced. In a study of various substituted benzophenones, it was observed that the degree of twist of the aryl rings is a balance between steric effects of the molecule itself and the packing forces within a crystal lattice. nih.govresearchgate.net For instance, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) was found to have a relatively small twist angle of 37.85 (5)°, while 2-amino-2',5-dichlorobenzophenone (B23164) exhibits a large twist of 83.72 (6)°. nih.govresearchgate.net

Given the presence of the acetoxy and methoxy (B1213986) groups at the 2 and 2' positions, 2-Acetoxy-2'-methoxybenzophenone is expected to adopt a non-planar conformation. The energy landscape would likely feature several local minima corresponding to different stable or metastable conformers. The global minimum energy conformation would represent the most stable arrangement of the molecule, while other local minima would correspond to less stable conformers that can be populated at room temperature. The transitions between these conformers are dictated by the energy barriers separating them.

Intramolecular Hydrogen Bonding and Steric Interactions

Intramolecular interactions play a critical role in determining the preferred conformation of a molecule. In the case of this compound, steric repulsion is a dominant factor. The bulky acetoxy and methoxy groups at the ortho positions of the phenyl rings create significant steric strain. This steric hindrance forces the phenyl rings to rotate out of the plane of the carbonyl group, leading to a twisted conformation. The repulsion between these ortho substituents, as well as between the substituents and the carbonyl oxygen, will largely dictate the equilibrium dihedral angles of the phenyl rings.

Unlike hydroxybenzophenones, where intramolecular hydrogen bonding between a hydroxyl group and the carbonyl oxygen can significantly influence conformation, this compound lacks a hydrogen bond donor group. Therefore, the stabilizing effect of intramolecular hydrogen bonds is not a factor in its conformational preference. The absence of such an interaction means that the conformation is primarily governed by the interplay of steric repulsion and electronic effects.

Rotational Barriers and Conformational Dynamics

The rotation of the phenyl rings around the bonds connecting them to the carbonyl carbon is not free but is hindered by energetic barriers. These rotational barriers are a key aspect of the molecule's conformational dynamics and can be investigated using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. nih.gov The magnitude of these barriers determines the rate of interconversion between different conformers.

For ortho-substituted benzophenones, the rotational barriers are expected to be significantly higher than in the unsubstituted benzophenone (B1666685) due to the increased steric hindrance. The presence of substituents at both ortho positions in this compound would lead to a considerable barrier to rotation. The interconversion between different twisted conformers would require surmounting this energy barrier. At room temperature, if the barrier is high enough, the interconversion may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for the different conformers. nih.gov

The dynamic behavior of this molecule can be conceptualized as a series of rotations and vibrations. The most significant large-amplitude motion is the torsional rotation of the two substituted phenyl rings. The rates of these rotations, and thus the conformational flexibility of the molecule, are directly related to the height of the rotational energy barriers.

Solvent Effects on Conformational Equilibrium

The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. The relative stability of different conformers can change with the polarity of the solvent. For benzophenone derivatives, the dipole moment of the molecule can vary significantly with the conformation. Polar solvents tend to stabilize conformers with larger dipole moments.

Computational Approaches to Conformational Sampling

Computational chemistry provides powerful tools for exploring the conformational space of molecules like this compound. Methods such as molecular mechanics and quantum mechanics can be used to calculate the energies of different conformations and map out the potential energy surface.

Techniques like Density Functional Theory (DFT) are often employed to optimize the geometries of various conformers and calculate the energy barriers between them. nih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, showing how it samples different conformations and the timescales of these motions. Advanced sampling techniques may be necessary to overcome the energy barriers and explore the entire conformational landscape efficiently. These computational approaches are invaluable for predicting the most stable conformers, understanding the intramolecular forces at play, and estimating the rotational energy barriers that govern the molecule's dynamic properties. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to modern chemical research, enabling the calculation of molecular properties with increasing accuracy. For a molecule such as 2-Acetoxy-2'-methoxybenzophenone, these techniques can elucidate its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a popular and effective computational method for studying the ground state properties of organic molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for predicting molecular structures and properties. researchgate.netscience.gov

In studies of related benzophenone (B1666685) derivatives and other complex organic molecules, DFT calculations are routinely used to optimize the molecular geometry, determining the most stable conformation by finding the minimum on the potential energy surface. science.govnih.gov These optimized structures provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a computational study of two isomers of 2′-(nitrobenzoyloxy)acetophenone, DFT calculations at the B3LYP/6-311G(d,p) level of theory were performed, and the optimized geometrical parameters showed no significant differences from experimental X-ray data. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can provide a fundamental understanding of the electronic structure. In a study on new Schiff base ligands, both ab initio Hartree-Fock and DFT methods were employed to investigate their geometry and electronic structure. researchgate.net These high-accuracy methods are crucial for benchmarking other computational techniques and for calculations where electron correlation effects are particularly important.

Basis Set Selection and Computational Efficiency (e.g., B3LYP/6-31+G(d,p), LanL2DZ)

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost.

For molecules containing elements like carbon, hydrogen, and oxygen, as in this compound, Pople-style basis sets are commonly employed. The 6-31+G(d,p) basis set is a popular choice, indicating that it uses 6 primitive Gaussian functions for core atomic orbitals and is split into 3 and 1 Gaussian functions for valence orbitals. The "+" signifies the addition of diffuse functions to better describe weakly bound electrons, and the "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in the shape of the orbitals. This basis set, often paired with the B3LYP functional, has been successfully used to predict molecular structures and properties for a variety of organic compounds, including those with similar functional groups to the title compound. researchgate.netresearchgate.netscience.govscience.gov

For larger systems or those containing heavier elements, effective core potentials (ECPs) like LanL2DZ are utilized to improve computational efficiency. LanL2DZ replaces the core electrons with a potential, reducing the total number of electrons that need to be explicitly calculated.

The combination of the B3LYP functional with a basis set like 6-311G(d,p) or 6-31+G(d,p) has been demonstrated to be a reliable and efficient approach for theoretical analyses of complex organic molecules, including triazole derivatives and benzamides. researchgate.netejosat.com.tr

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, a variety of electronic structure and reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's electronic characteristics and its propensity to undergo certain types of reactions.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

In a theoretical study of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, the HOMO and LUMO energies were calculated to determine the molecule's electronic properties. ejosat.com.tr Similarly, for 2-Hydroxy-4-Methoxybenzophenone, the HOMO and LUMO energies were determined to understand its electronic behavior. nih.gov The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on Related Compounds

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-methylxanthen-9-one | B3LYP/6-31G(d,p) | -6.275 | -1.880 | 4.395 |

This table presents data from a study on a related compound to illustrate typical values obtained from DFT calculations. nih.gov

Atomic Charge Distributions and Electrostatic Potential Maps

The MEP is a three-dimensional map that shows the electrostatic potential on the surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. In studies of 2-Hydroxy-4-Methoxybenzophenone and a triazole derivative, MEP maps were generated to visualize the reactive sites. nih.govejosat.com.tr

Fukui Functions and Local Reactivity Indices

In the realm of computational and theoretical chemistry, Fukui functions and local reactivity indices serve as powerful tools for predicting the reactivity of different atomic sites within a molecule. These concepts, rooted in density functional theory (DFT), provide a quantitative measure of how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This information is invaluable for understanding and predicting the outcomes of chemical reactions.

The Fukui function, denoted as f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. For practical applications, this function is often condensed to atomic sites, resulting in condensed Fukui functions. These functions help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

There are three main types of condensed Fukui functions:

fk+ for nucleophilic attack (electron acceptance), which measures the reactivity of site k towards a nucleophile.

fk- for electrophilic attack (electron donation), which quantifies the reactivity of site k towards an electrophile.

fk0 for radical attack, which is the average of fk+ and fk-.

For this compound, theoretical calculations would likely reveal the carbonyl carbon and the aromatic carbons as key reactive centers. The carbonyl carbon is expected to be a primary site for nucleophilic attack due to the electronegativity of the adjacent oxygen atom. The aromatic rings, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing acetoxy and carbonyl groups, would exhibit distinct regions susceptible to electrophilic attack.

Local reactivity indices, such as local softness (sk) and local electrophilicity (ωk), are derived from the Fukui functions and provide a more nuanced picture of site-specific reactivity. The local softness is a measure of the ease of electron transfer at a specific site, while the local electrophilicity index quantifies the electrophilic power of an atomic site within a molecule.

A hypothetical representation of condensed Fukui functions and local reactivity indices for selected atoms of this compound is presented in the table below. Such data would be generated from population analysis of the neutral, anionic, and cationic forms of the molecule, typically calculated at a DFT level of theory.

Illustrative Condensed Fukui Functions and Local Reactivity Indices for this compound

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| Carbonyl Carbon | 0.25 | 0.05 | 0.15 |

| Carbonyl Oxygen | 0.10 | 0.18 | 0.14 |

| Methoxy Carbon | 0.02 | 0.08 | 0.05 |

Disclaimer: The data in this table is illustrative and intended to represent typical theoretical values for similar compounds. It is not based on published experimental or computational data for this compound.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain insights into the molecular structure, vibrational modes, and electronic transitions, which aids in the analysis of experimental data.

Theoretical Infrared and Raman Spectra Calculation

Theoretical calculations of infrared (IR) and Raman spectra are performed to predict the vibrational frequencies and intensities of a molecule. These calculations are typically carried out using methods like Density Functional Theory (DFT), which can provide a good correlation with experimental results. The process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The vibrational frequencies are obtained from the eigenvalues of this matrix.

For this compound, the calculated IR and Raman spectra would show characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

The C=O stretching vibration of the benzophenone ketone group, typically appearing as a strong band in the IR spectrum.

The C=O stretching of the acetoxy group.

The C-O stretching vibrations of the ether and ester groups.

The aromatic C-H and C=C stretching and bending modes.

By comparing the computed spectra with experimentally recorded spectra, assignments of the observed vibrational bands can be confirmed. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| C=O Stretch (Ketone) | 1685 | High | Medium |

| C=O Stretch (Acetoxy) | 1750 | High | Low |

| C-O-C Stretch (Methoxy) | 1250 | Medium | Low |

Disclaimer: The data in this table is illustrative and intended to represent typical theoretical values for similar compounds. It is not based on published experimental or computational data for this compound.

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a valuable tool for structure elucidation and verification. nih.gov The most common method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT. idc-online.com This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted 1H and 13C NMR spectra would provide chemical shift values for each unique proton and carbon atom. github.iod-nb.info The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. idc-online.com The predicted shifts for the aromatic protons would be influenced by the electronic effects of the substituents. The methoxy group would shield the protons on its ring, shifting them to a higher field, while the acetoxy and carbonyl groups would deshield the protons on their respective rings. The chemical shift of the carbonyl carbon would be a characteristic downfield signal.

Illustrative Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon | 195.2 |

| Acetoxy Carbonyl Carbon | 169.8 |

| Methoxy Carbon | 55.6 |

| Aromatic C-O (Methoxy) | 158.1 |

Disclaimer: The data in this table is illustrative and intended to represent typical theoretical values for similar compounds. It is not based on published experimental or computational data for this compound.

Simulated UV-Vis Absorption Spectra and Excited States

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net This technique allows for the calculation of the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. By analyzing the molecular orbitals involved in these transitions, one can understand the nature of the electronic excitations, such as n → π* or π → π* transitions.

For this compound, the simulated UV-Vis spectrum would likely show strong absorptions in the UV region, characteristic of benzophenone derivatives. researchgate.net The presence of the acetoxy and methoxy groups would be expected to cause a shift in the absorption maxima compared to unsubstituted benzophenone. The calculations would identify the key electronic transitions, for instance, from the non-bonding orbitals of the carbonyl oxygen to the π* orbitals of the aromatic system (n → π), and between the π orbitals of the aromatic rings (π → π).

Illustrative Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 250 | 0.45 |

| π → π* | 290 | 0.20 |

Disclaimer: The data in this table is illustrative and intended to represent typical theoretical values for similar compounds. It is not based on published experimental or computational data for this compound.

Solvent Effects Modeling

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models that account for solvent effects are therefore crucial for obtaining accurate theoretical predictions that can be compared with experimental results obtained in solution.

Polarizable Continuum Models (PCM)

The Polarizable Continuum Model (PCM) is a popular implicit solvation model that treats the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orguni-muenchen.de This approach simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. In PCM, a cavity is created around the solute molecule, and the solvent's polarization in response to the solute's charge distribution is calculated. This allows for the determination of the solvation free energy and the modification of the solute's properties in the presence of the solvent.

For this compound, applying a PCM would be essential for accurately predicting its spectroscopic properties and reactivity in different solvents. longdom.org For example, the positions of the UV-Vis absorption bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. A PCM can model these shifts. Similarly, NMR chemical shifts can be influenced by the solvent, and PCM calculations can account for these effects, leading to better agreement with experimental data. idc-online.com The choice of solvent in the PCM calculation (e.g., water, ethanol (B145695), chloroform) would be dictated by the experimental conditions being simulated.

Illustrative Effect of Solvent on a Calculated Property of this compound using PCM

| Solvent | Dielectric Constant | Calculated Property (e.g., Dipole Moment in Debye) |

|---|---|---|

| Gas Phase | 1 | 2.8 |

| Chloroform | 4.81 | 3.5 |

| Ethanol | 24.55 | 4.2 |

Disclaimer: The data in this table is illustrative and intended to represent typical theoretical values for similar compounds. It is not based on published experimental or computational data for this compound.

Explicit Solvent Molecule Interactions

To understand the behavior of this compound in a solution, computational studies would typically involve the use of explicit solvent models. In this approach, individual solvent molecules are included in the simulation box around the solute molecule. This method is crucial for identifying specific, short-range interactions, such as hydrogen bonding, which are often averaged out in simpler, implicit solvent models.

For a molecule like this compound, researchers would be particularly interested in the interactions between the solvent and the molecule's key functional groups: the acetoxy and methoxy groups, and the central carbonyl group. For instance, in protic solvents like water or methanol, it would be expected that the oxygen atoms of the carbonyl and ester groups would act as hydrogen bond acceptors.

A detailed computational study would provide quantitative data on these interactions, which could be presented in a table similar to the hypothetical one below:

Table 1: Hypothetical Interaction Energies of this compound with Explicit Solvent Molecules

| Solvent | Functional Group | Interaction Type | Average Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| Water | Carbonyl (C=O) | Hydrogen Bond | 1.85 | -5.2 |

| Water | Acetoxy (O-C=O) | Hydrogen Bond | 1.90 | -4.8 |

| Methanol | Carbonyl (C=O) | Hydrogen Bond | 1.88 | -4.5 |

| Acetonitrile | Carbonyl (C=O) | Dipole-Dipole | 2.50 | -2.1 |

This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.

Such data would be generated through molecular dynamics (MD) simulations or quantum mechanical/molecular mechanical (QM/MM) calculations, providing a microscopic view of the solvation shell and its influence on the compound's properties.

Potential Energy Surface Scans for Conformational and Reaction Pathway Analysis

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy.

For this compound, key dihedral angles would include the rotation of the two phenyl rings relative to the central carbonyl group. The steric hindrance between the ortho-substituents (acetoxy and methoxy groups) would significantly influence the preferred conformation. Studies on other ortho-substituted benzophenones suggest that the phenyl rings are typically twisted out of the plane of the carbonyl group to alleviate this steric strain.

A PES scan would generate an energy profile, highlighting the low-energy (stable) conformations and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior in solution.

Table 2: Hypothetical Conformational Analysis of this compound from a Potential Energy Surface Scan

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

| Global Minimum | 45 | 55 | 0.0 |

| Local Minimum 1 | -45 | -55 | 0.2 |

| Rotational Barrier | 0 | 0 | 8.5 |

*Dihedral angle between the acetoxy-substituted phenyl ring and the carbonyl plane. **Dihedral angle between the methoxy-substituted phenyl ring and the carbonyl plane. This table is for illustrative purposes only and is not based on published computational data for this compound.

Furthermore, PES scans can be employed to investigate reaction pathways, such as the hydrolysis of the ester group. By mapping the energy landscape as the reactant transforms into the product, researchers can identify transition states and calculate activation energies, providing fundamental insights into the reaction mechanism and kinetics.

Mechanistic Investigations of Chemical Reactions

Reaction Pathway Elucidation

The primary reactivity of benzophenones, including 2-Acetoxy-2'-methoxybenzophenone, is dominated by their photochemistry. Upon absorption of UV light, benzophenone (B1666685) is excited to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. bgsu.edu This triplet state is the key reactive intermediate in many subsequent reactions.

One of the most well-known reactions of excited benzophenone is photoreduction, which involves hydrogen abstraction from a suitable donor. bgsu.edu For example, photolysis of 2-diphenylmethoxyacetophenone, a structurally related compound, is expected to proceed via a Norrish Type II reaction, leading to the formation of benzophenone and acetophenone (B1666503) as major products. researchgate.netrsc.org This type of reaction involves intramolecular hydrogen abstraction, followed by cleavage of the resulting biradical.

Kinetic and Thermodynamic Considerations

The rates and energy changes associated with the reactions of this compound are critical for understanding its chemical behavior.

The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. wikipedia.org For the photoreduction of benzophenone derivatives, the rate-determining step is often the hydrogen abstraction by the triplet-excited ketone. The activation energy for this process is influenced by the nature of the hydrogen donor and any substituents on the benzophenone rings. acs.org For instance, studies on the decay kinetics of benzophenone ketyl free radicals in a polymer matrix have determined activation energies of 6 to 7 kcal/mol for cage decay and recombination in the polymer bulk, respectively. rsc.org

The transition state of a reaction is a high-energy, transient configuration of atoms that must be achieved for reactants to convert into products. youtube.comyoutube.com For the hydrogen abstraction step in benzophenone photoreduction, the transition state would involve the partial formation of a bond between the carbonyl oxygen and the hydrogen being abstracted, and the partial breaking of the bond between the hydrogen and its original atom. The geometry and energy of this transition state are influenced by the electronic properties of the substituents on the benzophenone core. acs.org

| Reaction | System | Activation Energy (Ea) |

|---|---|---|

| Cage Decay of Ketyl Radical | Benzophenone in Poly(ethylene-co-butylene) | 6 kcal/mol rsc.org |

| Recombination of Ketyl Radical in Bulk | Benzophenone in Poly(ethylene-co-butylene) | 7 kcal/mol rsc.org |

Equilibrium constants (K) quantify the extent to which a reaction proceeds to completion. For reversible reactions, such as the formation of certain adducts or isomers, the equilibrium constant is related to the change in Gibbs free energy (ΔG) of the reaction. libretexts.org The Hammett equation can be used to correlate equilibrium constants for reactions of substituted benzoic acids, providing a quantitative measure of the electronic effects of substituents. viu.ca

| Compound | Property | Value |

|---|---|---|

| 2-Hydroxy-4-methoxybenzophenone | Gas-Phase Enthalpy of Formation (ΔfH⁰m(g)) | -303.5 ± 5.1 kJ/mol researchgate.net |

| 2-Hydroxy-4-methoxybenzophenone | Gas-Phase Acidity (GA) | 1402.1 ± 8.4 kJ/mol researchgate.net |

Role of Intermediates and Transition States (e.g., Carbonyl Ylides)

Carbonyl ylides are highly reactive 1,3-dipolar intermediates that can be generated photochemically and participate in a variety of cycloaddition reactions. morressier.comchemrxiv.orgresearchgate.net These ylides can be formed from precursors such as epoxides or α-diazo ketones. chemrxiv.orgresearchgate.net The resulting ylide can then be trapped by a dipolarophile in a formal [3+2] cycloaddition to form cyclic ethers. morressier.com While not directly documented for this compound, it is plausible that under specific photochemical conditions, it or its derivatives could form such intermediates.

In the context of Norrish Type II reactions of compounds like 2-diphenylmethoxyacetophenone, enol intermediates are formed after the initial intramolecular hydrogen abstraction. researchgate.netrsc.org These enols are often transient but can have significant lifetimes under certain conditions, allowing for their spectroscopic detection. researchgate.netrsc.org

Electron Transfer Mechanisms in Oxidation-Reduction Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, including benzophenones. wikipedia.org Upon excitation, the benzophenone molecule can act as either an electron donor or acceptor. In the context of photoreduction, the excited triplet state of benzophenone typically acts as an oxidant, abstracting an electron (often as part of a hydrogen atom) from a suitable donor. bgsu.edu This results in the formation of a ketyl radical anion and a donor radical cation. acs.org

The efficiency and rate of this electron transfer process are governed by the redox potentials of the excited benzophenone and the donor molecule, as well as the solvent polarity. nih.gov The presence of substituents on the benzophenone ring can significantly influence its excited-state energy levels and redox properties, thereby affecting the kinetics of electron transfer. acs.orgnih.gov

Influence of Substituent Effects on Reactivity (e.g., Inductive Effects)

The substituents on the aromatic rings of this compound, namely the acetoxy (-OAc) and methoxy (B1213986) (-OCH3) groups, play a crucial role in modulating its reactivity. hrpatelpharmacy.co.invedantu.comlibretexts.org These effects can be broadly categorized as inductive and resonance effects.

The Hammett equation provides a quantitative framework for understanding the influence of substituents on the rates and equilibria of reactions of aromatic compounds. viu.caslideshare.netwikipedia.orglibretexts.org The equation relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

Acetoxy Group (-OAc): The acetoxy group is more complex. The ester carbonyl group is electron-withdrawing through both resonance and induction. However, the oxygen atom attached to the ring can donate electron density through resonance. The net effect is generally electron-withdrawing, deactivating the ring towards electrophilic substitution.

In the context of the photoreactivity of benzophenones, electron-donating groups generally decrease the reactivity in hydrogen abstraction reactions, while electron-withdrawing groups can enhance it. nih.gov This is because electron-donating groups can increase the polarity of the molecule, which can affect the energy levels of the excited states. nih.gov

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -OCH3 | +0.12 | -0.27 |

| -OCOCH3 | +0.39 | +0.31 |

Data from various sources on Hammett constants.

Supramolecular Chemistry and Intermolecular Interactions

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a fundamental concept in supramolecular chemistry, where molecules selectively bind to one another through noncovalent interactions. In host-guest chemistry, a larger 'host' molecule encapsulates a smaller 'guest' molecule, often leading to altered physicochemical properties. While specific host-guest studies involving 2-Acetoxy-2'-methoxybenzophenone as either host or guest are not extensively documented, the benzophenone (B1666685) framework is known to participate in such interactions.

Benzophenones can act as guest molecules, becoming encapsulated within larger host structures. For instance, research has shown that benzophenone can be encapsulated in molecular crystals of fluorinated coordination complexes, forming unique chiral co-crystals. mdpi.com In these structures, the benzophenone molecule is recognized and oriented by notable π-hole···π and metal···π interactions within the host's cavity. mdpi.com This demonstrates the capacity of the benzophenone core to be selectively bound, a key aspect of host-guest chemistry. mdpi.comyoutube.com

The principles of host-guest chemistry rely on a combination of noncovalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, to achieve selective binding. youtube.com Synthetic host molecules are designed to mimic the selective binding actions of enzymes, with potential applications in areas like environmental remediation by targeting specific pollutants. youtube.com Cyclodextrins, for example, are common hosts that can encapsulate hydrophobic guests like aromatic compounds in their nonpolar cavities, enhancing their solubility or protecting them from the surrounding environment. nih.gov Given the aromatic and somewhat hydrophobic nature of this compound, it is a plausible candidate for encapsulation by such macrocyclic hosts. The formation of these "supramolecular prodrugs" through host-guest complexation can improve a drug's properties by protecting it until its controlled release is triggered by specific stimuli. rsc.org

Noncovalent Interactions in Solution and Solid State

The collective behavior of this compound molecules is directed by a variety of noncovalent interactions. These forces are crucial in both the solution and solid phases, influencing solubility, self-assembly, and crystal packing.

Although this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker, yet structurally significant, C-H···O hydrogen bonds. In these interactions, a weakly acidic C-H group (such as those on the aromatic rings) acts as the donor, while one of the oxygen atoms (from the carbonyl, methoxy (B1213986), or acetoxy group) serves as the acceptor.

These types of interactions are commonly observed in the crystal structures of related organic molecules. For example, the packing of some aromatic compounds is stabilized by networks of C-H···O and C-H···F hydrogen bonds. nih.govuni-frankfurt.de In the crystal structure of a related acenaphthene (B1664957) derivative, a pair of non-classical C—H⋯O hydrogen bonds is instrumental in forming centrosymmetric dimeric structures, which are then further linked into a larger assembly. nih.gov The presence of multiple oxygen acceptors and aromatic C-H donors in this compound suggests a high probability of such networks forming, contributing significantly to the stability of its solid-state assemblies.

The two phenyl rings in this compound provide the basis for π-π stacking interactions, which are a major driving force in the assembly of aromatic molecules. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. While often depicted as a face-to-face sandwich, π-π stacking frequently adopts an offset or slip-stacked geometry to minimize electrostatic repulsion.